S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate
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Overview
Description
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate is an organic compound characterized by the presence of two chlorophenyl groups and a propenethioate moiety
Mechanism of Action
Target of Action
Related compounds with a similar structure, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds have been shown to inhibit the proliferation of certain cancer cells
Biochemical Pathways
Related compounds have been shown to modulate oxidative stress and inflammatory pathways . These compounds can reverse behavioral alterations, neuroinflammation, and oxidative imbalance induced by stress .
Pharmacokinetics
A related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been predicted to be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related compounds have been shown to have antioxidant and anti-inflammatory properties, and to improve depression-like behavior and cognitive impairment in mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate typically involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the corresponding thioamide. This intermediate is then subjected to a condensation reaction with 4-chlorocinnamaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but differs in the presence of a thiadiazole ring.
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole: Contains a chlorophenyl group and an indole moiety, with selenium instead of sulfur.
Uniqueness
S-(4-chlorophenyl) 3-(4-chlorophenyl)-2-propenethioate is unique due to its specific combination of chlorophenyl groups and a propenethioate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
S-(4-chlorophenyl) (Z)-3-(4-chlorophenyl)prop-2-enethioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2OS/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H/b10-3- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGREPKCSGJLLC-KMKOMSMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)SC2=CC=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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